(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
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Overview
Description
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylphenyl group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one typically involves the condensation of 3-methoxybenzaldehyde with 2-methylphenylglycine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted oxazolone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized oxazolone derivatives.
Reduction: Reduced oxazolone derivatives.
Substitution: Substituted oxazolone derivatives with various functional groups.
Scientific Research Applications
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties, which can be applied in the development of sensors and electronic devices.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(3-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- (4Z)-4-[(3-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
- (4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one
Uniqueness
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one is unique due to the specific positioning of the methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-6-3-4-9-15(12)17-19-16(18(20)22-17)11-13-7-5-8-14(10-13)21-2/h3-11H,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUAZZBDGNGPBQ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC(=CC=C3)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC(=CC=C3)OC)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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